6-碘乙酰氨基荧光素

描述

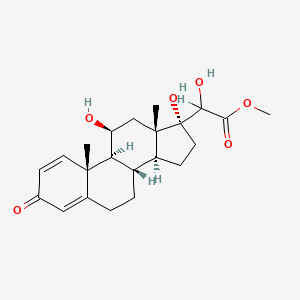

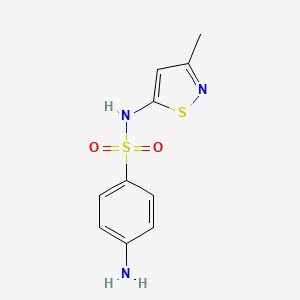

6-Iodoacetamidofluorescein is a derivative of fluorescein, which is a synthetic dye used extensively in various scientific studies, including fluorescence microscopy, flow cytometry, and as a fluorescent tracer in water. The molecule is particularly interesting due to its ability to act as a fluorescent probe, which can be covalently attached to proteins and other biomolecules, allowing for the visualization and tracking of these molecules in complex biological systems.

Synthesis Analysis

The synthesis of 6-Iodoacetamidofluorescein involves the introduction of an iodoacetamide group to the fluorescein core. This can be achieved through the reaction of fluorescein with iodoacetamide in the presence of a base, under controlled conditions to ensure the specific modification of the fluorescein molecule without significant degradation or modification of other functional groups.

Molecular Structure Analysis

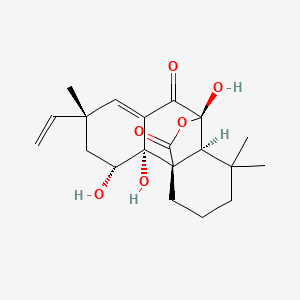

6-Iodoacetamidofluorescein has a complex molecular structure characterized by the presence of a xanthene backbone, which is common to all fluorescein derivatives. The iodoacetamide group attached to the fluorescein core significantly influences the molecule's photophysical properties, including its absorption and fluorescence spectra. The presence of the iodine atom adds to the molecular weight and can influence the molecule's reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly those involving the thiol groups of cysteine residues in proteins. This reactivity is utilized in biochemical assays to label proteins selectively. The iodoacetamide group can react with thiols, forming a stable thioether bond, which is useful in the covalent attachment of the fluorescein label to proteins and peptides for fluorescence studies.

Physical Properties Analysis

6-Iodoacetamidofluorescein exhibits unique physical properties, including a high molar extinction coefficient and quantum yield, making it an efficient fluorescent probe. It is soluble in organic solvents and has specific solubility in aqueous buffers, which is crucial for its application in biological systems. The fluorescence of 6-Iodoacetamidofluorescein is pH-dependent, which can be exploited in pH sensing applications.

Chemical Properties Analysis

The chemical stability of 6-Iodoacetamidofluorescein is essential for its use as a fluorescent probe. It is stable under a wide range of pH conditions and resistant to photobleaching, ensuring consistent and reliable fluorescence signals over time. The reactivity of the iodoacetamide group with thiols allows for specific and stable labeling of target molecules, making 6-Iodoacetamidofluorescein a valuable tool in chemical biology and fluorescence microscopy.

科学研究应用

硫醇定量分析方法

6-碘乙酰氨基荧光素衍生物已用于一种新的分析方法中,用于定量血浆中的硫醇。该方法涉及毛细管电泳和激光诱导荧光 (CE-LIF),允许在单次运行中对高半胱氨酸、谷胱甘肽、半胱氨酰甘氨酸和胱硫醚进行定量。与用于血浆总高半胱氨酸测定的高效液相色谱/荧光检测和荧光偏振免疫测定相比,该技术具有较好的比较优势 (Caussé 等人,2000 年)。

人工肽修饰研究

碘乙酰胺(与 6-碘乙酰氨基荧光素相关的化合物)被广泛用于蛋白质组学中样品制备期间的半胱氨酸烷基化。一项研究表明,虽然 2-氯乙酰胺可减少脱靶烷基化,但它会导致甲硫氨酸氧化和肽分析中的其他不良影响。这突出了在蛋白质组学研究中仔细选择烷基化剂的必要性 (Hains 和 Robinson,2017 年)。

生物化学中的荧光研究

N-(1-芘基)碘乙酰胺(一种类似于 6-碘乙酰氨基荧光素的化合物)已与兔骨骼肌肌动蛋白结合。研究了该缀合物的荧光特性,揭示了与标记的 G-肌动蛋白聚合和重肌球蛋白结合相关的荧光强度发生了显着变化,表明肌动蛋白原型的局部结构发生了改变 (Kouyama 和 Mihashi,2005 年)。

有机合成中的碘化学

多价碘的化学,包括碘 (III) 和碘 (V) 衍生物,由于其氧化特性和环境友好性而备受关注。这些化合物通常用于有机合成中的各种氧化转化。研究多价碘化合物(如 6-碘乙酰氨基荧光素)对于理解这些反应及其在合成复杂有机分子中的应用至关重要 (Zhdankin 和 Stang,2008 年)。

卤嘌呤核苷酸的 SNAr 取代

研究了卤嘌呤化合物(包括 6-碘嘌呤核苷酸)的 SNAr 反应的动力学和机理。该研究提供了对不同卤素取代基的反应性的见解,以及对合成化学的影响,这与理解含碘化合物(如 6-碘乙酰氨基荧光素)的反应性有关 (Liu 和 Robins,2007 年)。

属性

IUPAC Name |

N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDPEKZBFANDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223488 | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoacetamidofluorescein | |

CAS RN |

73264-12-7 | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B1216896.png)

![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidate](/img/structure/B1216905.png)

![(10-Hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl) acetate](/img/structure/B1216906.png)

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)